2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1134-04-9
VCID: VC20949822
InChI: InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9
SMILES: C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl
Molecular Formula: C6Cl7N
Molecular Weight: 334.2 g/mol

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

CAS No.: 1134-04-9

Cat. No.: VC20949822

Molecular Formula: C6Cl7N

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine - 1134-04-9

Specification

CAS No. 1134-04-9
Molecular Formula C6Cl7N
Molecular Weight 334.2 g/mol
IUPAC Name 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine
Standard InChI InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9
Standard InChI Key YMBFWRZKTZICHS-UHFFFAOYSA-N
SMILES C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl
Canonical SMILES C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

Introduction

Physical and Chemical Properties

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine possesses distinctive physical and chemical characteristics that determine its behavior in various chemical processes and applications. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial settings.

Physical Properties

The compound's physical properties have been well-documented through experimental measurements and computational predictions, as summarized in the table below:

PropertyValueNature of Data
Molecular Weight334.24 g/molCalculated
Physical StateWhite crystalline solidExperimental
Melting Point58-60°CExperimental
Boiling Point322.4±37.0°CPredicted
Density1.838±0.06 g/cm³Predicted
SolubilityHighly soluble in organic solventsExperimental
Storage Temperature2-8°C (recommended)Recommended
CAS Number1134-04-9Registry
EINECS214-481-1Registry

Chemical Properties

The chemical behavior of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine is predominantly influenced by the electron-withdrawing effects of its multiple chlorine substituents. These key chemical properties include:

  • Reduced basicity of the pyridine nitrogen due to the strong electron-withdrawing effects of the chlorine substituents.

  • A predicted pKa value of -7.62±0.10, indicating extremely weak basicity .

  • Enhanced electrophilicity at specific positions on the pyridine ring, facilitating nucleophilic aromatic substitution reactions.

  • The trichloromethyl group (CCl3) at position 6 provides an additional reactive site that can undergo various transformations.

  • Relative stability under normal conditions but susceptibility to specific nucleophilic substitution reactions.
    The electron-deficient nature of the pyridine ring, intensified by the chlorine substituents, makes certain positions particularly susceptible to nucleophilic attack. This reactivity pattern forms the basis for many of the compound's synthetic applications in the preparation of functionalized pyridine derivatives.

Synthesis Methods

Several methods have been developed for the synthesis of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine, with most approaches utilizing chlorination of less substituted pyridine derivatives as the key strategy.

Chlorination of Lower Chlorinated Precursors

The primary synthetic route to 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine involves the chlorination of 2,4-dichloro-6-(trichloromethyl)pyridine or related trichloro derivatives . This process employs gaseous chlorine as the chlorinating agent and requires elevated temperatures and specific catalysts to achieve selective chlorination at the desired positions.

Reaction ParameterCondition
Starting Material2,4-dichloro-6-(trichloromethyl)pyridine
Chlorinating AgentGaseous chlorine
TemperatureAt least 160°C
CatalystLewis acid type
Reaction PhaseLiquid phase
Special ConditionsAnhydrous environment
The reaction proceeds through the sequential introduction of chlorine atoms at the remaining unsubstituted positions on the pyridine ring. The high temperature facilitates the chlorination process, while the Lewis acid catalyst enhances the reactivity of the chlorine toward the aromatic system. The reaction is typically conducted under anhydrous conditions to prevent side reactions and maximize yield.

Alternative Synthetic Approaches

While the direct chlorination method represents the most documented approach, alternative synthetic strategies may involve:

  • Functional group transformations on pre-existing chlorinated pyridines.

  • Construction of the pyridine ring with appropriately positioned chlorine substituents.

  • Trichloromethylation of tetrachloropyridine derivatives.
    These alternative approaches may offer advantages in terms of regioselectivity, yield, or starting material availability for specific applications.

Applications and Biological Activity

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine has found applications in various fields, primarily due to its distinctive chemical structure and reactivity pattern.

Research Applications

In the research setting, this compound serves as:

  • A reference standard for analytical studies involving chlorinated heterocycles.

  • A versatile building block for the synthesis of more complex pyridine derivatives.

  • A model compound for studying the effects of multiple halogen substitutions on aromatic systems.

  • A starting material for various scientific studies related to organic synthesis and biological assays.

Agricultural Applications

The biological activity profile of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine makes it relevant for agrochemical applications:

  • Studied for potential use as an herbicide due to its ability to disrupt specific biological processes in plants.

  • Investigated as a pesticide based on its interactions with insect biochemical pathways.

  • Serves as a synthetic intermediate in the preparation of other agrochemical compounds.

Structural Relationships and Analogues

Related Chlorinated Pyridines

Several structurally related compounds share features with 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine, providing context for understanding its unique properties:

CompoundMolecular FormulaKey Differences
2,3,5-Trichloro-6-(trichloromethyl)pyridineC6HCl6NOne fewer chlorine atom; different substitution pattern
PentachloropyridineC5Cl5NLacks trichloromethyl group; has chlorine at position 6
2,4-Dichloro-6-(trichloromethyl)pyridineC6H2Cl5NTwo fewer chlorine atoms; precursor in synthesis

Fluorinated Analogues

Recent research has also focused on fluorinated analogues that share some structural similarities:

  • 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile represents a versatile building block for synthesizing CF3-containing N-heterocycles .

  • The replacement of chlorine with fluorine in the methyl group changes the electronic properties and reactivity of the compound.

  • The introduction of cyano groups in place of some chlorine atoms provides additional reactive sites for further transformations .

Structure-Activity Relationships

The unique arrangement of chlorine substituents in 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine contributes to its distinct biological activity compared to structurally related compounds. The extensive chlorination pattern combined with the trichloromethyl group enhances its biological activity while potentially increasing its environmental persistence.

Current Research and Future Perspectives

Synthetic Applications

Current research interests in 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine include:

  • Development of selective functionalization methods to access complex pyridine derivatives.

  • Exploration of metal-catalyzed cross-coupling reactions for introducing diverse substituents.

  • Investigation of the compound's potential in multicomponent reactions to generate molecular diversity.

  • Utilization as a synthetic intermediate in the preparation of bioactive molecules.

Biological Activity Studies

Ongoing research into the biological activity of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine and its derivatives focuses on:

  • Elucidation of specific mechanisms of action in plant and insect systems.

  • Evaluation of structure-activity relationships to optimize herbicidal and pesticidal properties.

  • Assessment of potential antimicrobial applications, particularly against resistant strains.

  • Investigation of selectivity profiles to minimize effects on non-target organisms.

Environmental Impact Assessment

Future research directions should address environmental concerns associated with 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine:

  • Development of degradation pathways to reduce environmental persistence.

  • Monitoring of bioaccumulation potential in different ecological compartments.

  • Assessment of long-term ecological effects.

  • Design of less persistent analogues that maintain desirable biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator